molecular formula C6H6N4O2S B1293689 1,1'-Sulfonyldiimidazole CAS No. 7189-69-7

1,1'-Sulfonyldiimidazole

Cat. No. B1293689
CAS RN: 7189-69-7
M. Wt: 198.21 g/mol
InChI Key: ZLKNPIVTWNMMMH-UHFFFAOYSA-N
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Description

1,1'-Sulfonyldiimidazole is a chemical compound that serves as a key intermediate in the synthesis of various sulfone derivatives with potential applications in medicinal chemistry and agriculture. The compound is characterized by the presence of a sulfonyl group (-SO2-) linking two imidazole rings. This bifunctional nature of 1,1'-Sulfonyldiimidazole allows it to participate in a variety of chemical reactions, leading to the formation of diverse sulfonamide structures with biological activity.

Synthesis Analysis

The synthesis of sulfone derivatives often involves the use of 1,1'-Sulfonyldiimidazole as a precursor. For instance, the preparation of unsymmetrical sulfonylureas from N,N'-sulfuryldiimidazoles has been reported, where the imidazole group is activated by alkylation, followed by nucleophilic displacement with amines or anilines to afford the desired sulfonylurea . Additionally, sulfonated polybenzimidazoles with controlled degrees of sulfonation have been synthesized from 1,1'-Sulfonyldiimidazole-related compounds, demonstrating the versatility of this moiety in polymer chemistry .

Molecular Structure Analysis

The molecular structure of 1,1'-Sulfonyldiimidazole-based compounds is crucial for their biological activity. The presence of the sulfonyl group and the imidazole rings provides a platform for further functionalization. For example, sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles have been synthesized, and their structures were confirmed by spectroscopic data and elemental analyses . The molecular properties of these compounds, such as electronic, steric, and hydrophobic characteristics, have been studied to understand their structure-activity relationships.

Chemical Reactions Analysis

1,1'-Sulfonyldiimidazole is involved in various chemical reactions leading to the formation of biologically active compounds. It reacts with secondary amines to afford o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles . Moreover, it has been used in the Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles to synthesize 5-sulfonamidoimidazoles . These reactions highlight the reactivity of the sulfonyl and imidazole groups in forming new bonds and rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1'-Sulfonyldiimidazole derivatives are influenced by their molecular structure. Sulfonated polybenzimidazoles derived from related compounds exhibit excellent thermal stability and dynamic mechanical properties, making them suitable for high-temperature applications such as proton exchange membranes in fuel cells . The antibacterial and antifungal activities of sulfone derivatives containing 1,3,4-oxadiazole moieties have been attributed to their ability to inhibit the growth of various plant pathogenic fungi and bacteria . These properties are essential for the development of new agrochemicals and pharmaceuticals.

Safety And Hazards

1,1’-Sulfonyldiimidazole is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-imidazol-1-ylsulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c11-13(12,9-3-1-7-5-9)10-4-2-8-6-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKNPIVTWNMMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222152
Record name 1,1'-Sulphonylbis-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Sulfonyldiimidazole

CAS RN

7189-69-7
Record name 1,1′-Sulfonyldiimidazole
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Record name 1,1'-Sulphonylbis-1H-imidazole
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Record name 1,1'-Sulphonylbis-1H-imidazole
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Record name 1,1'-sulphonylbis-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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